molecular formula C18H11ClN2O B045494 Fascaplysin CAS No. 114719-57-2

Fascaplysin

Cat. No. B045494
M. Wt: 306.7 g/mol
InChI Key: PWUOOJVYZQILBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of fascaplysin, aiming to replicate its complex molecular structure efficiently. Early attempts by Pelcman and Gribble (1990) achieved the synthesis of fascaplysin in seven steps from indole, utilizing acid-catalyzed cyclization and dehydrogenation processes to yield the pentacycle with over 90% efficiency (Pelcman & Gribble, 1990). Subsequent approaches, such as those by Radchenko, Novikov, and Elyakov (1997), and Zhidkov et al. (2010), introduced simpler and more practical methodologies, further refining the synthesis process and expanding the possibilities for structural modifications of fascaplysin (Radchenko, Novikov, & Elyakov, 1997) (Zhidkov et al., 2010).

Molecular Structure Analysis

The molecular structure of fascaplysin is characterized by its planar pentacyclic alkaloid framework, which is responsible for its biological activities and interactions with biomolecular targets. Studies have highlighted its ability to intercalate into DNA, influencing various cellular processes. The structure-activity relationship (SAR) studies of fascaplysin and its derivatives have been instrumental in understanding its mechanisms of action and improving its therapeutic potential (Hörmann, Chaudhuri, & Fretz, 2001).

Chemical Reactions and Properties

Fascaplysin's chemical properties are closely linked to its indole-based structure, allowing for various chemical reactions that have been explored for the synthesis of derivatives with enhanced or modified biological activities. The reactivity of fascaplysin under different conditions has led to the development of novel compounds with potential applications in cancer therapy and beyond. Its ability to undergo reactions such as bromination and functionalization has opened avenues for the exploration of its pharmacological landscape (Zhidkov et al., 2007).

Physical Properties Analysis

The physical properties of fascaplysin, including solubility, melting point, and stability, are crucial for its application in biological studies and potential therapeutic uses. Its solid-state characteristics and behavior in different solvents influence its bioavailability and efficacy as a pharmacological agent. Understanding these properties is essential for the formulation and delivery of fascaplysin-based drugs.

Chemical Properties Analysis

Fascaplysin's chemical properties, such as its pKa, logP, and reactivity towards nucleophiles and electrophiles, play a significant role in its biological activities and interactions. Its planar structure facilitates DNA intercalation, affecting cell proliferation and inducing apoptosis in cancer cells. The exploration of these properties has contributed to the development of fascaplysin derivatives with improved selectivity and reduced toxicity (Wang et al., 2023).

Scientific Research Applications

  • Cancer Treatment : Fascaplysin shows promise as a therapeutic approach for various solid cancers by suppressing tumor growth. It achieves this by inhibiting VEGFR2 and TRKA and downregulating survivin and HIF-1α (Oh et al., 2017). Additionally, it can inhibit tumor growth through apoptosis, anti-angiogenesis, or cell cycle arrest (Yan et al., 2011). Fascaplysin also inhibits tumor cell proliferation and affects DNA conformation, preventing duplication (Hong-ze, 2008).

  • Lung Cancer : It induces apoptosis and ferroptosis in lung cancer cells and enhances the sensitivity of anti-PD-1 immunotherapy in vivo (Luo & Xu, 2022).

  • Enhancing Anti-Cancer Drug Efficacy : Fascaplysin may improve the efficacy of targeted anti-cancer drugs and chemotherapeutic agents, such as methotrexate (Oh et al., 2017).

  • Inhibiting Angiogenesis : As a natural angiogenesis inhibitor, fascaplysin selectively inhibits CDK4, suppresses VEGF expression, and prevents capillary plexus formation (Lin, Yan, & Chen, 2007).

  • Small Cell Lung Cancer : Fascaplysin shows high cytotoxicity against small cell lung cancer cells, affecting topoisomerase I, DNA integrity, and generating ROS (Hamilton, 2014).

  • Suicidal Erythrocyte Death : It triggers cell shrinkage and phospholipid scrambling of the erythrocyte cell membrane, which may lead to suicidal erythrocyte death (Mischitelli et al., 2016).

  • Glioblastoma Treatment : Fascaplysin alkaloids exhibit potent antitumor activity and may improve the treatment of glioblastoma multiforme (Bryukhovetskiy et al., 2016).

  • Autophagy and Apoptosis : It activates autophagy as a cytoprotective response via ROS and p8 in vascular endothelial cells (Meng et al., 2019) and induces caspase-mediated crosstalk between apoptosis and autophagy in human leukemia HL-60 cells (Kumar et al., 2015).

  • Antimicrobial and Cytotoxic Properties : Fascaplysin is recognized for its antimicrobial and cytotoxic properties, being a red pigment from the marine sponge Fascaplysinopsis sp (Pelcman & Gribble, 1990).

  • Potential in Alzheimer's Disease Treatment : Fascaplysin derivatives are considered potent multi-target agents against Alzheimer's disease, suggesting their potential usefulness for AD treatment (Pan et al., 2019).

properties

IUPAC Name

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O.ClH/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20;/h1-10H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUOOJVYZQILBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fascaplysine

CAS RN

114719-57-2
Record name Fascaplysin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114719-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fascaplysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114719572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
NL Segraves, SJ Robinson, D Garcia… - Journal of natural …, 2004 - ACS Publications
The fascaplysin class of compounds have been further investigated from six organisms consisting of four sponge collections (Fascaplysinopsis reticulata) and two tunicate collections (…
Number of citations: 165 pubs.acs.org
SB Bharate, S Manda, N Mupparapu… - Mini reviews in …, 2012 - ingentaconnect.com
… Among this chemical family, a sponge-derived bis-indole alkaloid fascaplysin (1) exhibited … of natural as well as synthetic analogues of fascaplysin has been reviewed with a detailed …
Number of citations: 109 www.ingentaconnect.com
DM Roll, CM Ireland, HSM Lu… - The Journal of Organic …, 1988 - ACS Publications
… ) or crystallization from MeOH then yielded fascaplysin (4) as … unsaturations and indicated that fascaplysin must be a salt. … Fascaplysin represents the first naturally occurring member of …
Number of citations: 216 pubs.acs.org
MI Shafiq, T Steinbrecher, R Schmid - 2012 - journals.plos.org
… Free energy calculations of the positively charged fascaplysin and an … of fascaplysin is crucial for selectivity. This finding will guide further improvements in the design of fascaplysin-…
Number of citations: 60 journals.plos.org
M Mischitelli, M Jemaà, M Almasry, C Faggio… - Cellular Physiology and …, 2016 - karger.com
… Background/Aims: The bis-indole alkaloid Fascaplysin is … The present study explored, whether Fascaplysin induces … Results: A 48 hours exposure of human erythrocytes to Fascaplysin (…
Number of citations: 27 karger.com
S Chen, X Guan, LL Wang, B Li, XB Sang, Y Liu… - Gene, 2017 - Elsevier
… fascaplysin inhibited ovarian cancer cell proliferation, invasion and migration, as well as inducing S arrest and cell apoptosis. Treatment with fascaplysin … effects of fascaplysin treatment …
Number of citations: 23 www.sciencedirect.com
J Lin, XJ Yan, HM Chen - Cancer chemotherapy and pharmacology, 2007 - Springer
… evaluate anti-angiogenic activity of fascaplysin. In addition, human umbilical … fascaplysin in vitro. To explore the mechanism of anti-angiogenesis, we examined the effect of fascaplysin …
Number of citations: 64 link.springer.com
IA Lyakhova, IS Bryukhovetsky, IV Kudryavtsev… - Bulletin of Experimental …, 2018 - Springer
… effect of fascaplysin demonstrated on sev… fascaplysin as a prospective substance for creation of new drugs. In search for a highly effective chemical drug, we synthesized four fascaplysin …
Number of citations: 19 link.springer.com
A Hörmann, B Chaudhuri, H Fretz - Bioorganic & medicinal chemistry, 2001 - Elsevier
… of fascaplysin as low as 1 μg/mL. Soni and co-workers 3 recently reported, that fascaplysin … However, additional mechanisms of action have to be considered, eg fascaplysin may exert …
Number of citations: 98 www.sciencedirect.com
TI Oh, JH Lee, S Kim, TJ Nam, YS Kim, BM Kim… - Molecules, 2017 - mdpi.com
… , dramatically reduce cancer cell growth when used in combination with fascaplysin. In addition, we found that fascaplysin is sufficient to enhance the anti-cancer efficacy of MTX. …
Number of citations: 20 www.mdpi.com

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